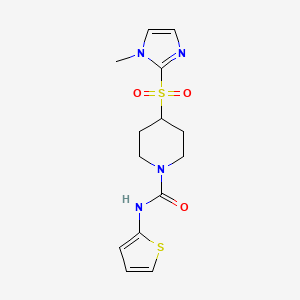

4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

CAS No.: 2320177-15-7

Cat. No.: VC7611084

Molecular Formula: C14H18N4O3S2

Molecular Weight: 354.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320177-15-7 |

|---|---|

| Molecular Formula | C14H18N4O3S2 |

| Molecular Weight | 354.44 |

| IUPAC Name | 4-(1-methylimidazol-2-yl)sulfonyl-N-thiophen-2-ylpiperidine-1-carboxamide |

| Standard InChI | InChI=1S/C14H18N4O3S2/c1-17-9-6-15-14(17)23(20,21)11-4-7-18(8-5-11)13(19)16-12-3-2-10-22-12/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,16,19) |

| Standard InChI Key | KJAFAFAIUVZBOG-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NC3=CC=CS3 |

Introduction

Structural Features

The compound's structure integrates:

-

Imidazole Ring: A nitrogen-containing heterocycle contributing to potential bioactivity through hydrogen bonding and π-stacking interactions.

-

Sulfonyl Group (-SO2): Enhances solubility and chemical reactivity.

-

Thiophene Moiety: A sulfur-containing aromatic ring often associated with pharmacological activity.

-

Piperidine Ring: A six-membered aliphatic amine offering structural rigidity and drug-like properties.

-

Carboxamide Group (-CONH): Involved in hydrogen bonding interactions critical for biological receptor binding.

Antimicrobial Activity

Sulfonamide derivatives are well-documented for their ability to inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

Enzyme Inhibition

The sulfonamide group is a common motif in enzyme inhibitors, particularly carbonic anhydrase inhibitors used in glaucoma treatment and other conditions .

Synthesis Pathways

The synthesis of this compound likely involves:

-

Formation of the Imidazole-Sulfonyl Intermediate:

-

Starting from methylimidazole, sulfonation reactions introduce the sulfonyl group at the appropriate position.

-

-

Thiophene Attachment:

-

Thiophene derivatives are introduced via coupling reactions such as Suzuki or Stille coupling.

-

-

Piperidine Functionalization:

-

The piperidine ring is functionalized with a carboxamide group through amide bond formation using reagents like carbodiimides or acid chlorides.

-

These steps would require careful control of reaction conditions to prevent side reactions and ensure regioselectivity.

Analytical Characterization

To confirm the identity and purity of the compound, the following methods are typically employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural elucidation (proton and carbon environments). |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |

| IR Spectroscopy | Identification of functional groups (e.g., -SO2, -CONH). |

| X-Ray Crystallography | Detailed three-dimensional structural analysis (if crystalline). |

Research Findings

While specific studies on this exact compound are sparse, related sulfonamide derivatives have demonstrated:

-

High efficacy against cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) .

-

Promising antimicrobial activity against Gram-positive and Gram-negative bacteria .

-

Potential as enzyme inhibitors in various therapeutic areas .

Further research is needed to fully explore the pharmacological potential of this molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume